molecular formula C20H25N2O+ B1158033 Macusine B CAS No. 6792-07-0

Macusine B

Cat. No.: B1158033
CAS No.: 6792-07-0
M. Wt: 309.4 g/mol
InChI Key: KRTATNOTKFNEFT-GXFHUVTISA-N
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Description

Macusine B is an alkaloid isolated from the plant Strychnos toxifera. It is known for its pharmacological properties, particularly its ability to block alpha-adrenergic receptors and stimulate beta-adrenergic receptors in both in vivo and in vitro settings . This compound has been studied for its potential therapeutic applications due to its unique interaction with various biological receptors.

Mechanism of Action

Target of Action

Macusine B, an alkaloid isolated from Strychnos toxifera, has been identified to interact with multiple targets. It blocks α-adrenergic receptors and stimulates β-receptors . Additionally, it exhibits inhibitory activity on both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These targets play crucial roles in the nervous system, influencing neurotransmission and neural signaling.

Mode of Action

this compound’s interaction with its targets results in significant changes in cellular activity. By blocking α-adrenergic receptors and stimulating β-receptors, it modulates the balance of neurotransmitters, affecting the overall neural signaling . Its inhibitory activity on AChE and BChE prevents the breakdown of acetylcholine, a key neurotransmitter, thereby enhancing cholinergic transmission .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway. By inhibiting AChE and BChE, it increases the concentration of acetylcholine in the synaptic cleft, enhancing the transmission of signals across neurons . Additionally, its interaction with adrenergic receptors influences the adrenergic signaling pathway, affecting various physiological processes .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its modulation of neurotransmission. By enhancing cholinergic transmission and influencing adrenergic signaling, it can affect a range of physiological processes, from muscle contraction to heart rate . In animal models, it has been shown to reduce the induction time and potentiate the barbiturate sleeping time, possibly as a consequence of the hypothermia produced .

Biochemical Analysis

Biochemical Properties

Macusine B plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It is known to block α-adrenergic receptors and stimulate β-adrenergic receptors in vivo and in vitro . Additionally, this compound acts as a competitive inhibitor of 5-hydroxytryptamine on the guinea-pig ileum and blocks the action of this spasmogen on the rat uterus . These interactions highlight the compound’s ability to modulate receptor activity and influence neurotransmitter pathways.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound partially blocks the response of the isolated rabbit heart and the cat blood pressure to tyramine . This indicates its potential impact on cardiovascular function and neurotransmitter regulation. Furthermore, this compound’s ability to inhibit 5-hydroxytryptamine suggests its role in modulating serotonin pathways, which can affect mood and behavior.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound blocks α-adrenergic receptors and stimulates β-adrenergic receptors, thereby influencing adrenergic signaling pathways . It also acts as a competitive inhibitor of 5-hydroxytryptamine, affecting serotonin signaling . These interactions at the molecular level contribute to the compound’s overall pharmacological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound can reduce the induction time and potentiate the barbiturate sleeping time of mice, possibly due to the hypothermia it produces . This suggests that the compound’s effects may vary with prolonged exposure and different experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound blocks α-adrenergic receptors and stimulates β-adrenergic receptors, leading to specific physiological responses . At higher doses, the compound may exhibit toxic or adverse effects, such as hypothermia and potentiation of barbiturate sleeping time . These dosage-dependent effects highlight the importance of careful dose optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s ability to block α-adrenergic receptors and stimulate β-adrenergic receptors suggests its involvement in adrenergic signaling pathways . Additionally, its competitive inhibition of 5-hydroxytryptamine indicates its role in serotonin metabolism . These interactions contribute to the compound’s overall pharmacokinetic profile.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. Its interaction with adrenergic receptors suggests that it may be localized in tissues with high receptor density, such as the cardiovascular system . The compound’s ability to modulate neurotransmitter pathways also indicates its potential distribution in the central nervous system.

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with specific biomolecules and post-translational modifications. The compound’s ability to block α-adrenergic receptors and stimulate β-adrenergic receptors suggests its localization in cellular compartments involved in adrenergic signaling . Additionally, its competitive inhibition of 5-hydroxytryptamine indicates its presence in compartments associated with serotonin metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

Macusine B can be synthesized through a series of chemical reactions involving the precursor compounds found in Strychnos toxifera. The synthetic route typically involves the extraction of the alkaloid from the plant material, followed by purification processes such as chromatography . The reaction conditions often require specific solvents and catalysts to facilitate the isolation and purification of this compound.

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from the plant Strychnos toxifera. The process includes harvesting the plant material, followed by extraction using solvents like ethanol or methanol. The crude extract is then subjected to various purification techniques, including column chromatography and crystallization, to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions

Macusine B undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and pharmacological properties .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Macusine B

This compound is unique due to its specific interaction with both alpha-adrenergic and beta-adrenergic receptors, which is not commonly observed in other similar alkaloids. This dual action makes it a valuable compound for studying adrenergic receptor pharmacology and for potential therapeutic applications .

Properties

CAS No.

6792-07-0

Molecular Formula

C20H25N2O+

Molecular Weight

309.4 g/mol

IUPAC Name

[(1S,12S,13R,14R,15E,17R)-15-ethylidene-17-methyl-3-aza-17-azoniapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl]methanol

InChI

InChI=1S/C20H25N2O/c1-3-12-10-22(2)18-9-15-13-6-4-5-7-17(13)21-20(15)19(22)8-14(12)16(18)11-23/h3-7,14,16,18-19,21,23H,8-11H2,1-2H3/q+1/b12-3-/t14-,16+,18-,19-,22+/m0/s1

InChI Key

KRTATNOTKFNEFT-GXFHUVTISA-N

SMILES

CC=C1C[N+]2(C3CC1C(C2CC4=C3NC5=CC=CC=C45)CO)C

Isomeric SMILES

C/C=C\1/C[N@+]2([C@H]3C[C@@H]1[C@H]([C@@H]2CC4=C3NC5=CC=CC=C45)CO)C

Canonical SMILES

CC=C1C[N+]2(C3CC1C(C2CC4=C3NC5=CC=CC=C45)CO)C

Appearance

Powder

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the origin of Macusine B?

A1: this compound is a naturally occurring indole alkaloid originally isolated from Strychnos toxifera, a plant species used in the preparation of curare. [] It has also been found in other plant species, including Rauvolfia reflexa and Pleiocarpa tubicina. [, ]

Q2: How does this compound interact with the nervous system?

A2: this compound exhibits a complex interaction with the nervous system. It acts as an α-adrenergic receptor blocker and a β-adrenergic receptor stimulator, influencing the activity of adrenaline and noradrenaline. [, , ] Furthermore, it acts as a competitive inhibitor of 5-hydroxytryptamine (serotonin), affecting serotonergic signaling. [, ]

Q3: What are the pharmacological effects of this compound?

A3: this compound demonstrates various pharmacological effects, including the reduction of induction time and potentiation of barbiturate sleeping time in mice, likely due to hypothermia. [] It can also partially block the response to tyramine in the rabbit heart and cat blood pressure. []

Q4: Does this compound affect neurotransmitter levels in the brain?

A4: Research suggests that this compound does not significantly impact the synthesis or metabolism of key neurotransmitters in the rat brain, including noradrenaline, dopamine, 5-hydroxytryptamine, and γ-aminobutyric acid (GABA). []

Q5: Are there any potential therapeutic targets for this compound?

A5: While this compound has demonstrated interactions with various receptors and pharmacological activities, further research is needed to determine its full therapeutic potential. Its cholinesterase inhibitory activity, particularly against butyrylcholinesterase (BChE), has been investigated, suggesting a possible avenue for research in age-related brain disorders. []

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